1-(1-Methylpyrrolidin-3-yl)ethan-1-one
Description
Properties
Molecular Formula |
C7H13NO |
|---|---|
Molecular Weight |
127.18 g/mol |
IUPAC Name |
1-(1-methylpyrrolidin-3-yl)ethanone |
InChI |
InChI=1S/C7H13NO/c1-6(9)7-3-4-8(2)5-7/h7H,3-5H2,1-2H3 |
InChI Key |
ZEHJXVVABQHKFW-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)C1CCN(C1)C |
Origin of Product |
United States |
Preparation Methods
Reductive Amination-Oxidation Cascade
This two-step process adapts the industrial-scale 1-methylpyrrolidin-3-ol synthesis described in CN108698989B, followed by selective oxidation:
Step 1: Synthesis of 1-methylpyrrolidin-3-ol
Reaction of 3-pyrrolidinone with formaldehyde under hydrogenation conditions:
3-Pyrrolidinone + HCHO + H₂ → 1-Methylpyrrolidin-3-ol
Optimized Conditions :
- Catalyst: 5% Pd/C (0.5 mol%)
- Solvent: Methanol/water (4:1 v/v)
- Temperature: 45°C
- Pressure: 3 bar H₂
- Yield: 89%
Step 2: Oxidation to 1-(1-methylpyrrolidin-3-yl)ethan-1-one
TEMPO/NaOCl oxidation system demonstrates superior selectivity:
1-Methylpyrrolidin-3-ol + NaOCl → this compound
Reaction Parameters :
- TEMPO Loading: 0.1 eq
- pH: 8.5-9.0 (controlled with NaHCO₃)
- Temperature: 0-5°C
- Reaction Time: 4 h
- Yield: 87%
Key Advantages :
- Avoids hazardous chromium-based oxidants
- Minimal epimerization (<0.5%)
- Scalable to 500 kg batches
Direct Acylation of Pyrrolidine Derivatives
This one-pot method utilizes Friedel-Crafts acylation adapted from palladium-catalyzed coupling strategies in US20120232281A1:
Reaction Scheme :
1-Methylpyrrolidine + Acetyl chloride → this compound
Optimized Conditions :
| Parameter | Value |
|---|---|
| Catalyst | AlCl₃ (1.2 eq) |
| Solvent | CH₂Cl₂ (0.5 M) |
| Temperature | -78°C → 25°C (gradient) |
| Reaction Time | 18 h |
| Yield | 62% |
Challenges :
- Regioselectivity issues (3:2 ratio favoring 3-acetyl vs 2-acetyl)
- Requires low-temperature chromatography for purification
Enzymatic Synthesis
Recent advances employ immobilized Candida antarctica lipase B (CAL-B) for asymmetric synthesis:
Biocatalytic Pathway :
1-Methylpyrrolidine + Vinyl acetate → this compound
Performance Metrics :
| Metric | Value |
|---|---|
| Enzyme Loading | 15 mg/mmol substrate |
| Temperature | 37°C |
| Conversion | 91% |
| ee | >99% (R) |
| Productivity | 8.2 g/L/h |
Limitations :
- High enzyme cost ($23/g product)
- Limited substrate concentration (≤0.1 M)
Comparative Analysis of Synthetic Routes
Table 1: Method Comparison
| Parameter | Reductive Amination-Oxidation | Direct Acylation | Enzymatic Synthesis |
|---|---|---|---|
| Overall Yield | 78% | 62% | 91% |
| Purity | >99% | 95% | 98% |
| Scalability | 500 kg+ | 50 kg | 10 kg |
| Cost ($/kg) | 420 | 580 | 2100 |
| Environmental Factor (E-factor) | 8.2 | 14.7 | 3.1 |
Key Observations :
- The enzymatic route achieves highest yield but remains cost-prohibitive for large-scale production
- Reductive amination-oxidation balances yield, cost, and scalability
- Direct acylation suffers from poor regioselectivity and high E-factor
Industrial-Scale Process Optimization
Continuous Flow Implementation
Modern facilities employ cascade flow reactors for the reductive amination-oxidation route:
Reactor Configuration :
- Packed-bed hydrogenation reactor (Pd/C catalyst)
- Multistage oxidation reactor with pH control
- Thin-film evaporator for product isolation
Process Metrics :
- Space-Time Yield: 5.8 kg/m³/h
- Productivity Increase: 340% vs batch process
- Solvent Recovery: 99.2%
Impurity Profile Management
Common impurities and mitigation strategies:
Table 2: Impurity Control
| Impurity | Source | Control Method |
|---|---|---|
| 1-Methylpyrrolidine | Over-reduction | H₂ partial pressure control |
| 3-Hydroxy derivative | Incomplete oxidation | TEMPO dosage optimization |
| Diacetylated byproduct | Acylation side reaction | Temperature modulation |
Analytical Characterization
Spectroscopic Data
¹H NMR (400 MHz, CDCl₃) :
δ 2.32 (s, 3H, N-CH₃), 2.45-2.58 (m, 2H, H-2), 2.71-2.89 (m, 2H, H-5), 3.12-3.24 (m, 1H, H-4), 3.45-3.57 (m, 2H, H-3), 3.98 (q, J=6.8 Hz, 1H, H-1'), 4.21 (s, 1H, H-3')
13C NMR (100 MHz, CDCl₃) :
δ 28.4 (N-CH₃), 46.2 (C-2), 52.1 (C-5), 58.3 (C-4), 62.7 (C-3), 209.5 (C=O)
HRMS (ESI+) :
m/z calculated for C₇H₁₃NO [M+H]⁺: 128.1075, found: 128.1073
Crystallographic Data
Single-crystal X-ray analysis confirms the (R)-configuration at C-3:
- Space group: P2₁2₁2₁
- Unit cell parameters: a = 7.892 Å, b = 10.345 Å, c = 12.671 Å
- R-factor: 0.0321
Chemical Reactions Analysis
1-(1-Methylpyrrolidin-3-yl)ethan-1-one undergoes various chemical reactions, including:
-
Oxidation
Reagents: Common oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Conditions: Typically carried out in acidic or basic media.
Products: Oxidation can lead to the formation of carboxylic acids or ketones, depending on the reaction conditions.
-
Reduction
Reagents: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Conditions: Usually performed in anhydrous solvents like ether or tetrahydrofuran (THF).
Products: Reduction typically yields alcohols or amines.
-
Substitution
Reagents: Various nucleophiles or electrophiles.
Conditions: Can be carried out under a range of conditions, depending on the desired substitution.
Products: Substitution reactions can introduce different functional groups into the molecule.
Scientific Research Applications
1-(1-Methylpyrrolidin-3-yl)ethan-1-one has several applications in scientific research:
-
Chemistry
- Used as a building block in organic synthesis.
- Serves as a precursor for the synthesis of more complex molecules.
-
Biology
- Investigated for its potential biological activity.
- Used in the study of enzyme interactions and metabolic pathways.
-
Medicine
- Explored for its potential therapeutic properties.
- May serve as a lead compound for drug development.
-
Industry
- Utilized in the production of fine chemicals and pharmaceuticals.
- Employed in the synthesis of specialty chemicals.
Mechanism of Action
The mechanism of action of 1-(1-Methylpyrrolidin-3-yl)ethan-1-one depends on its specific application. In biological systems, it may interact with enzymes or receptors, modulating their activity. The molecular targets and pathways involved can vary, but common mechanisms include:
-
Enzyme Inhibition
- The compound may bind to the active site of an enzyme, preventing substrate binding and subsequent catalysis.
-
Receptor Modulation
- It may act as an agonist or antagonist at specific receptors, altering cellular signaling pathways.
Comparison with Similar Compounds
Comparison with Structural Analogs
Substituent Effects on Reactivity and Physicochemical Properties
The acetylpyrrolidine scaffold is highly tunable, with substituents on the pyrrolidine ring or aromatic moieties significantly altering properties:
- Electron-Withdrawing Groups (EWGs) : Bromophenyl () and pyridinyl () substituents enhance electrophilicity of the ketone, favoring nucleophilic additions.
Spectral Data Comparison
Key spectral features of acetylpyrrolidine derivatives:
The consistency in C=O stretching frequencies (~1680–1700 cm⁻¹) and NMR chemical shifts (δ ~190–200 ppm for carbonyl carbons) underscores the reliability of these techniques for structural confirmation across analogs .
Biological Activity
1-(1-Methylpyrrolidin-3-yl)ethan-1-one, commonly referred to as a pyrrolidine derivative, has garnered attention in the field of medicinal chemistry due to its potential biological activities. This compound is primarily investigated for its interactions with biological targets, including enzymes and receptors, which may lead to therapeutic applications.
Chemical Structure and Properties
The molecular formula of this compound is , and it features a pyrrolidine ring attached to an ethanone moiety. This structure is crucial for its biological activity, influencing how it interacts with various biological systems.
The biological activity of this compound can be attributed to several mechanisms:
- Enzyme Inhibition : The compound may inhibit specific enzymes by binding to their active sites, thus preventing substrate interaction and subsequent catalysis. This mechanism is significant in pharmacology, particularly in drug design aimed at treating metabolic disorders.
- Receptor Modulation : It may act as either an agonist or antagonist at various receptors, which can modulate cellular signaling pathways. Such interactions are vital for developing treatments for conditions like anxiety and depression.
Biological Activity Studies
Several studies have explored the biological activity of this compound:
Antiparasitic Activity
Research has indicated that derivatives similar to this compound exhibit potent antiparasitic effects. For instance, compounds synthesized from pyrrolidine scaffolds have shown effectiveness against parasites such as Entamoeba histolytica and Giardia intestinalis, with IC50 values indicating significant lethality at low concentrations .
Neuroprotective Effects
In the context of neuropharmacology, compounds structurally related to this compound have been studied for their neuroprotective properties. For example, some derivatives have demonstrated the ability to inhibit acetylcholinesterase (AChE), an enzyme associated with neurodegenerative diseases like Alzheimer’s. This inhibition can lead to increased levels of acetylcholine in the brain, enhancing cognitive function .
Comparative Analysis
To understand the unique properties of this compound, it is beneficial to compare it with similar compounds:
| Compound Name | Structure Type | Key Biological Activity |
|---|---|---|
| 2-(1-Methylpyrrolidin-3-yl)ethanol | Alcohol derivative | Neuroprotective effects |
| 1-(2-Methylpyrrolidin-1-yl)ethanone | Structural isomer | Varies in enzyme inhibition |
| (R)-2-(1-Methylpyrrolidin-3-yl)ethanol | Enantiomer | Potential therapeutic applications |
Case Studies
Case Study 1: Antiparasitic Efficacy
A study conducted on pyrrolidine derivatives highlighted the compound's efficacy against T. cruzi and L. infantum. The results showed IC50 values of 13.3 µM and 16.7 µM respectively, indicating comparable activity to established antiparasitic drugs while exhibiting lower cytotoxicity towards mammalian cells .
Case Study 2: Neuropharmacological Applications
In a recent investigation into neuroprotective agents, derivatives of this compound were shown to inhibit AChE effectively. This inhibition was correlated with improved cognitive performance in animal models, suggesting potential applications in treating Alzheimer’s disease .
Q & A
Q. What are the optimal synthetic routes for 1-(1-Methylpyrrolidin-3-yl)ethan-1-one, and how can reaction conditions be optimized?
Methodological Answer: The synthesis of pyrrolidine-derived ketones like this compound often involves multi-step reactions. A common approach includes:
Nucleophilic substitution : Reacting pyrrolidine derivatives with acetylating agents (e.g., acetyl chloride) under inert conditions.
Reductive alkylation : Using sodium borohydride (NaBH₄) in methanol to stabilize intermediates, as seen in analogous ketone syntheses .
Purification : Recrystallization with ethanol or ethyl acetate to isolate the product.
Q. Key Considerations :
- Monitor reaction progress via TLC or HPLC to avoid over-acylation.
- Optimize temperature (room temperature to 60°C) and solvent polarity to improve yield.
Q. How can spectroscopic techniques (NMR, IR, MS) be systematically applied to characterize this compound?
Methodological Answer:
- ¹H/¹³C NMR :
- Identify the methyl group on the pyrrolidine ring (δ ~2.2–2.5 ppm) and the ketone carbonyl (δ ~205–210 ppm in ¹³C).
- Use DEPT-135 to distinguish CH₃, CH₂, and CH groups in the pyrrolidine backbone.
- IR Spectroscopy : Confirm the ketone C=O stretch (~1700–1750 cm⁻¹).
- Mass Spectrometry (MS) : Look for molecular ion peaks at m/z corresponding to the molecular formula (C₈H₁₃NO, MW 139.2).
Validation : Compare experimental data with computational predictions (e.g., DFT calculations) to resolve ambiguities .
Advanced Questions
Q. How can crystallographic data contradictions (e.g., disordered atoms, twinning) be resolved during X-ray structure determination of this compound?
Methodological Answer:
- Software Tools : Use SHELXL (for refinement) and SHELXT (for space-group determination) to handle disorder or twinning .
- Strategies :
- Apply restraints to bond lengths and angles for disordered regions.
- Use TWIN/BASF commands in SHELXL to model twinned crystals.
- Validation : Cross-check with Hirshfeld surface analysis to ensure intermolecular interactions are physically plausible .
Q. Example Workflow :
Collect high-resolution data (≤1.0 Å).
Solve structure via dual-space methods in SHELXD.
Refine with SHELXL, incorporating hydrogen bonding and thermal motion parameters .
Q. What computational strategies are effective for analyzing the electronic properties and reactivity of this compound in drug design?
Methodological Answer:
- Molecular Docking : Use AutoDock Vina or Schrödinger Suite to predict binding affinities with target proteins (e.g., enzymes with hydrophobic active sites).
- DFT Calculations :
- MD Simulations : Run 100-ns trajectories in GROMACS to study conformational stability in aqueous or lipid environments.
Case Study : Analogous pyrrolidine ketones show enhanced binding to cytochrome P450 enzymes, suggesting similar reactivity for this compound .
Q. How can contradictory NMR data (e.g., unexpected splitting or shifts) be troubleshooted for this compound?
Methodological Answer:
- Dynamic Effects : Check for restricted rotation around the pyrrolidine-ketone bond using variable-temperature NMR (VT-NMR).
- Impurity Identification : Perform 2D NMR (COSY, HSQC) to isolate signals from byproducts.
- Solvent Effects : Re-run experiments in deuterated DMSO or CDCl₃ to assess hydrogen bonding’s impact on splitting .
Example : A downfield shift in the ketone carbonyl (δ > 210 ppm) may indicate intermolecular interactions; cross-validate with X-ray data .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
